

# Application Note: Structural Elucidation of Chrysoeriol-7-diglucoside using Tandem Mass Spectrometry

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## Compound of Interest

Compound Name: *Chrysoeriol-7-diglucoside*

CAS No.: 75243-34-4

Cat. No.: B600265

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## Introduction: The Significance of Chrysoeriol and its Glycosides

Chrysoeriol is a naturally occurring flavone, specifically the 3'-O-methylated derivative of luteolin, found in various medicinal plants and foodstuffs.[1][2] Possessing a range of pharmacological properties including antioxidant, anti-inflammatory, and anticancer activities, chrysoeriol and its derivatives are of significant interest in drug discovery and nutraceutical development.[1][3] In nature, flavonoids predominantly exist as glycosides, where sugar moieties are attached to the aglycone core.[4][5] These glycosidic forms, such as **chrysoeriol-7-diglucoside**, exhibit altered solubility, stability, and bioavailability compared to the aglycone, making their precise structural characterization essential for understanding their biological roles.

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the structural characterization of flavonoid glycosides from complex biological matrices.[6][7][8] This application note provides a detailed

guide to understanding and predicting the fragmentation patterns of **chrysoeriol-7-diglucoside** using electrospray ionization (ESI) tandem mass spectrometry. We will explore the characteristic fragmentation pathways in both negative and positive ion modes, offer a robust analytical protocol, and explain the causality behind key experimental choices.

## Principles of Flavonoid Diglycoside Fragmentation

The structural analysis of flavonoid O-diglycosides by MS/MS is a systematic process. Fragmentation typically occurs in a predictable, stepwise manner, allowing for the determination of the aglycone structure, the sequence of the sugar units, and, in some cases, the nature of the interglycosidic linkage.[4][5]

- **Initial Glycosidic Cleavages:** The most labile bonds are the glycosidic linkages. Collision-induced dissociation (CID) first induces the cleavage of the terminal sugar unit, followed by the cleavage of the inner sugar unit from the aglycone. This sequential loss of neutral sugar moieties (e.g., 162 Da for a hexose like glucose) is the primary diagnostic feature for identifying the presence and number of sugar substituents.
- **Aglycone Fragmentation:** Once the sugar moieties are cleaved, the resulting aglycone ion ( $Y_0$ ) undergoes further fragmentation. For flavones like chrysoeriol, the most characteristic fragmentation is a retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.[9] This provides valuable structural information about the hydroxylation and methoxylation patterns on the A- and B-rings.
- **Ionization Mode Influence:** The polarity of the ESI mode (positive or negative) significantly influences the fragmentation pathways. Negative ion mode is often more sensitive for phenolic compounds like flavonoids and provides highly characteristic fragmentation patterns, including the formation of radical aglycone anions.[7][10] Positive ion mode provides complementary information and is also widely used.[4][5]

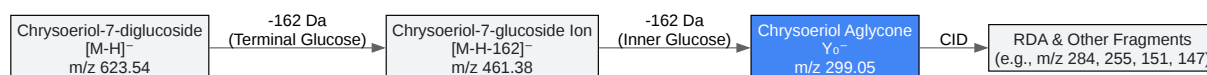
## Predicted Fragmentation Pathway of Chrysoeriol-7-diglucoside

Chrysoeriol has a molecular weight of 300.27 g/mol ( $C_{16}H_{12}O_6$ ).[11][12] The addition of two glucose moieties (each 162.14 g/mol) results in a molecular weight of 624.55 g/mol for **chrysoeriol-7-diglucoside** ( $C_{28}H_{32}O_{16}$ ).

## Negative Ion ESI-MS/MS ( $[M-H]^-$ at $m/z$ 623.54)

In negative ion mode, the deprotonated molecule  $[M-H]^-$  is the precursor ion. The fragmentation cascade is initiated by the loss of the sugar units.

- **Loss of Terminal Glucose:** The first fragmentation event is the cleavage of the interglycosidic bond, resulting in the neutral loss of the terminal glucose unit (162 Da). This produces a prominent fragment ion at  $m/z$  461, corresponding to  $[Chrysoeriol-7-glucoside - H]^-$ .
- **Loss of Inner Glucose:** The subsequent fragmentation of the  $m/z$  461 ion involves the cleavage of the remaining glycosidic bond, leading to another neutral loss of 162 Da. This generates the deprotonated chrysoeriol aglycone anion,  $Y_0^-$ , at  $m/z$  299.05.[13][14] The high abundance of this ion is a key diagnostic marker. In some cases, a radical anion,  $[Y_0-H]^-$ , may also be observed from the homolytic cleavage of the glycosidic bond.[7][10]
- **Aglycone (Chrysoeriol) Fragmentation:** The  $Y_0^-$  ion ( $m/z$  299) undergoes further characteristic fragmentation, primarily through RDA reactions. Chrysoeriol is 3'-O-methyllyuteolin, and its fragmentation is analogous to that of luteolin.[9][15] This results in key fragments that define the A- and B-rings.



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Figure 1: Predicted MS/MS fragmentation pathway of **chrysoeriol-7-diglucoside** in negative ion mode.

## Positive Ion ESI-MS/MS ( $[M+H]^+$ at $m/z$ 625.56)

In positive ion mode, the protonated molecule  $[M+H]^+$  serves as the precursor. The fragmentation is dominated by the sequential neutral loss of the sugar moieties.

- **Sequential Loss of Glucose:** Similar to the negative mode, the molecule loses the two glucose units consecutively, each as a neutral loss of 162 Da. This produces fragment ions

at  $m/z$  463 and, most importantly, the protonated chrysoeriol aglycone,  $[Y_0+H]^+$ , at  $m/z$  301.07.

- Aglycone (Chrysoeriol) Fragmentation: The protonated aglycone at  $m/z$  301 undergoes further fragmentation, often involving losses of small molecules like  $H_2O$ ,  $CO$ , and  $C_2H_2O$ , as well as RDA-type cleavages of the C-ring.

## Summary of Key Diagnostic Ions

The following table summarizes the expected key fragment ions for **chrysoeriol-7-diglucoside**, which are crucial for its identification.

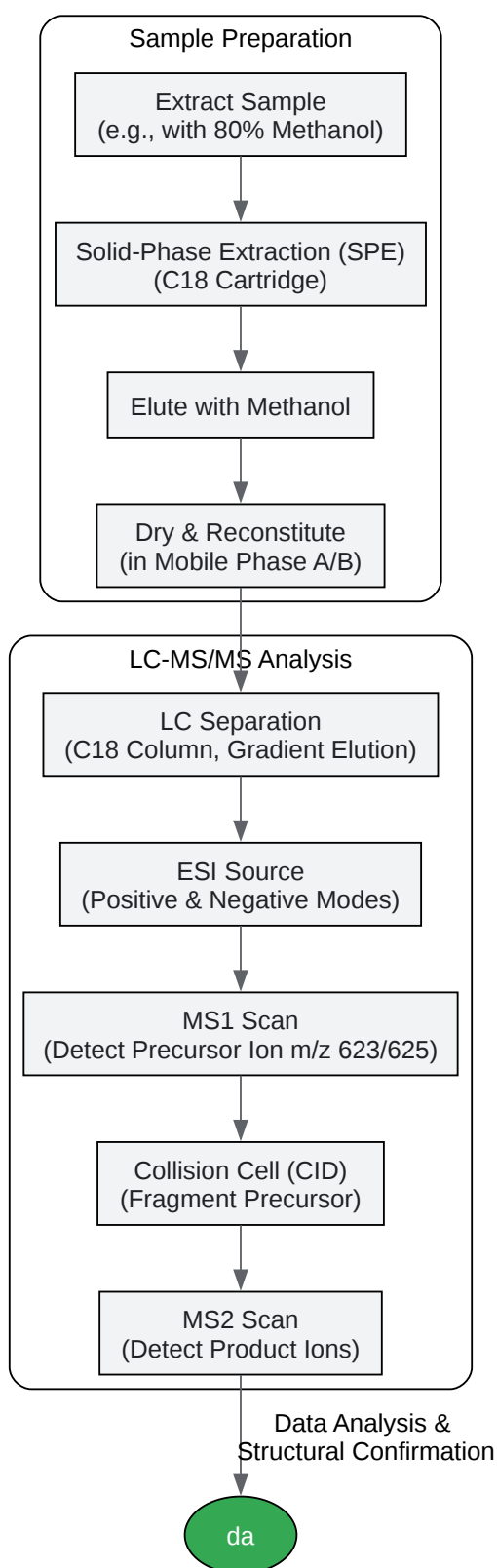
Ion Description	Negative Mode (m/z)	Positive Mode (m/z)	Proposed Structure/Origin
Precursor Ion	623.54	625.56	$[M-H]^- / [M+H]^+$
Loss of Terminal Sugar	461.38	463.40	$[M - 162 - H]^- / [M - 162 + H]^+$
Aglycone Ion	299.05	301.07	$[Y_0]^- / [Y_0+H]^+$ (Chrysoeriol)
Aglycone - $CH_3$	284.03	286.05	$[Y_0 - CH_3]^- / [Y_0 - CH_3 + H]^+$
Aglycone - $CO$	271.06	273.07	$[Y_0 - CO]^- / [Y_0 - CO + H]^+$
RDA Fragment	151.00	153.02	$^{1,3}A^- / ^{1,3}A^+$ Fragment Ion
RDA Fragment	147.04	149.06	$^{1,3}B^-$ Fragment Ion (contains methoxy group)

## Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of **chrysoeriol-7-diglucoside** in plant extracts or other complex matrices.

## Rationale for Experimental Choices

- **Sample Preparation (SPE):** Solid-Phase Extraction is used to remove interfering substances like salts, sugars, and highly polar or non-polar compounds that can cause ion suppression in the ESI source or contaminate the LC-MS system. A C18 sorbent is chosen for its affinity for moderately polar compounds like flavonoid glycosides.
- **Chromatography (Reversed-Phase):** A C18 column is the standard for flavonoid analysis, providing excellent separation based on polarity.
- **Mobile Phase Additive (Formic Acid):** A low concentration of formic acid (0.1%) is added to the mobile phase to acidify it. This serves two purposes: it improves peak shape for phenolic compounds and provides a source of protons ( $H^+$ ), which is essential for efficient protonation and ionization in positive ESI mode.
- **Ionization (ESI):** Electrospray ionization is a "soft" ionization technique ideal for analyzing thermally labile and polar molecules like glycosides without causing premature fragmentation in the source.<sup>[4]</sup>



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Figure 2: General experimental workflow for the analysis of **chrysoeriol-7-diglucoside**.

## Step-by-Step Methodology

### A. Sample Preparation (Solid-Phase Extraction)

- Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol, followed by 5 mL of deionized water.
- Load the plant extract (dissolved in an aqueous solution) onto the cartridge.
- Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
- Elute the flavonoid glycosides with 5 mL of methanol.
- Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 500  $\mu$ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

### B. LC-MS/MS System Parameters

- LC System:
  - Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.7  $\mu$ m particle size).
  - Mobile Phase A: Water + 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  - Gradient:
    - 0-2 min: 5% B
    - 2-15 min: 5% to 60% B
    - 15-17 min: 60% to 95% B
    - 17-19 min: Hold at 95% B
    - 19-20 min: 95% to 5% B

- 20-25 min: Hold at 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- Column Temperature: 40  $^{\circ}$ C.
- MS System (Tandem Quadrupole or Ion Trap):
  - Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.
  - Capillary Voltage: +4.0 kV (positive), -3.5 kV (negative).
  - Source Temperature: 120  $^{\circ}$ C.
  - Desolvation Temperature: 350  $^{\circ}$ C.
  - Data Acquisition: Full scan MS to identify the precursor ion, followed by a targeted MS/MS experiment.
  - Precursor Ions for MS/MS: m/z 625.6 (positive), m/z 623.5 (negative).
  - Collision Gas: Argon.
  - Collision Energy: Ramped from 15-40 eV. This is a critical parameter that must be optimized to achieve a balanced spectrum showing both the loss of sugars and the fragmentation of the aglycone.

## Conclusion

The structural elucidation of flavonoid glycosides like **chrysoeriol-7-diglucoside** is readily achievable with modern LC-MS/MS techniques. By understanding the fundamental principles of glycosidic bond cleavage and subsequent retro-Diels-Alder fragmentation of the aglycone, analysts can confidently identify this compound in complex mixtures. The fragmentation pattern, characterized by the sequential neutral loss of two 162 Da moieties to produce the diagnostic chrysoeriol aglycone ion at m/z 299 (negative mode) or m/z 301 (positive mode), serves as a reliable fingerprint. The protocol provided herein offers a comprehensive and

validated starting point for researchers in natural product analysis, enabling the accurate characterization of these pharmacologically important molecules.

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